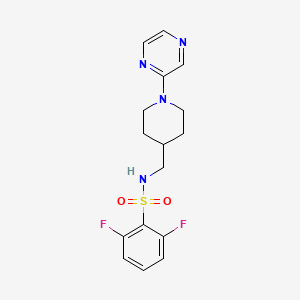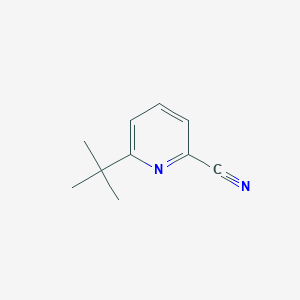
6-(tert-Butyl)picolinonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Intramolecular Charge Transfer
Intramolecular Charge Transfer in Analogues : Studies have shown that certain analogues of 6-(tert-Butyl)picolinonitrile exhibit fast and efficient intramolecular charge transfer (ICT) and dual fluorescence in various solvents. This reaction is not observed in molecules with different substituents, indicating the specific role of the tert-butyl group in facilitating ICT (Zachariasse, Druzhinin, Bosch, & Machinek, 2004).
ICT Dynamics of Rigid Analogue : Another study examined the ICT dynamics of a rigid analogue of 6-(tert-Butyl)picolinonitrile, demonstrating the role of its structure in influencing charge transfer and fluorescence properties (Park, Im, Rhee, & Joo, 2014).
Synthesis and Spectroscopic Properties
- Novel Precursors for Phthalocyanines : Research has identified derivatives of 6-(tert-Butyl)picolinonitrile as novel precursors in the synthesis of phthalocyanines, highlighting their potential in the development of new materials and chemicals (Łapok, Gut, & Nowakowska, 2013).
Coordination Chemistry
- Ligand Synthesis and Coordination Studies : A study on the synthesis of ligands using tert-butyl esters as protecting groups for picolinic acid moieties has implications for the use of such compounds in coordination chemistry, particularly in radiopharmaceutical applications (Price, Cawthray, Adam, & Orvig, 2014).
Photophysical Properties
- Photosensitizers for Photodynamic Therapy : Certain iodinated derivatives of 6-(tert-Butyl)picolinonitrile have been synthesized and characterized for use as photosensitizers in photodynamic therapy, demonstrating significant potential in medical applications (Cyza, Gut, Łapok, Solarski, Knyukshto, Kępczyński, & Nowakowska, 2018).
Propiedades
IUPAC Name |
6-tert-butylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,3)9-6-4-5-8(7-11)12-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTRGBQIDGXNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butyl)picolinonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)
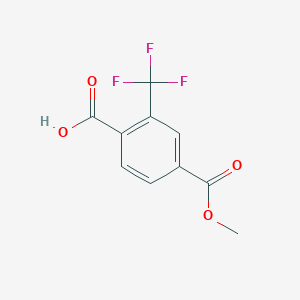
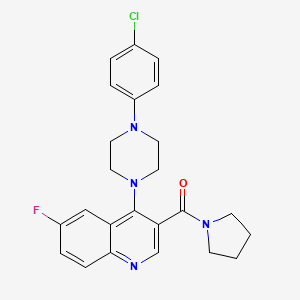
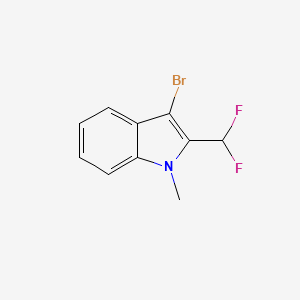
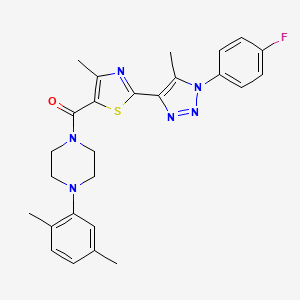
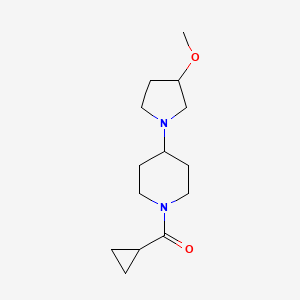
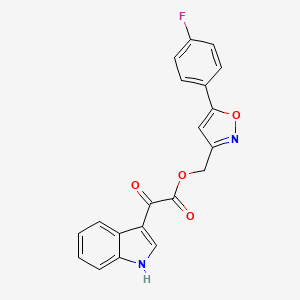
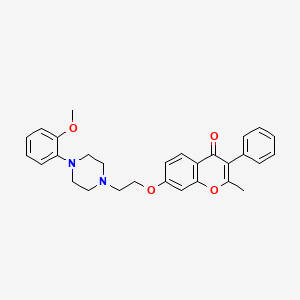
![(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936404.png)
![2-Propan-2-yl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2936406.png)
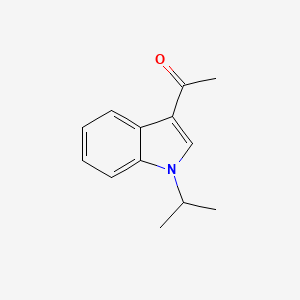
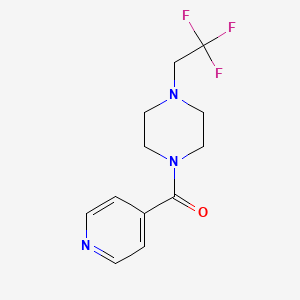
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2936410.png)
